molecular formula C17H23F3N2O2 B2718886 2-({1-[(Oxolan-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine CAS No. 2198845-84-8

2-({1-[(Oxolan-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine

Cat. No.: B2718886
CAS No.: 2198845-84-8
M. Wt: 344.378
InChI Key: OYUYSYHDLXSPID-UHFFFAOYSA-N
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Description

2-({1-[(Oxolan-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a complex organic compound that features a piperidine ring, an oxolane moiety, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(Oxolan-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

    Attachment of the Oxolane Moiety: The oxolane group can be introduced via a nucleophilic substitution reaction using an oxolane derivative and a suitable leaving group on the piperidine ring.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(Oxolan-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group or the oxolane moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-({1-[(Oxolan-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological processes, particularly those involving the piperidine or pyridine moieties.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-({1-[(Oxolan-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target site.

Comparison with Similar Compounds

Similar Compounds

    2-({1-[(Oxolan-2-yl)methyl]piperidin-4-yl}methoxy)-6-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-({1-[(Oxolan-2-yl)methyl]piperidin-4-yl}methoxy)-6-chloropyridine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    2-({1-[(Oxolan-2-yl)methyl]piperidin-4-yl}methoxy)-6-bromopyridine: Similar structure but with a bromine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-({1-[(Oxolan-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds with different substituents.

Properties

IUPAC Name

2-[[1-(oxolan-2-ylmethyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O2/c18-17(19,20)15-4-1-5-16(21-15)24-12-13-6-8-22(9-7-13)11-14-3-2-10-23-14/h1,4-5,13-14H,2-3,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUYSYHDLXSPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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